molecular formula C6H7N3O4 B2711998 Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate CAS No. 1006993-54-9

Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate

Cat. No.: B2711998
CAS No.: 1006993-54-9
M. Wt: 185.139
InChI Key: LASFSLMTFIFXAE-UHFFFAOYSA-N
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Description

Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Pyrazole is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

Basically, Pyrazole (C3H3N2H) is a simple doubly unsaturated five membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical and Chemical Properties Analysis

Pyrazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis of Pyrazolo[4,3-c]pyridines

Methyl (5-oxopyrazol-3-yl)acetate has been utilized as a new building block for the construction of pyrazolo[4,3-c]pyridin-3-ones and pyrazolo[4,3-c]pyridine-3,6-diones, showcasing its role in heterocyclic chemistry and potential applications in developing pharmacologically active compounds (Prezent et al., 2016).

Antihypertensive α-blocking Agents

Research on the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases from related compounds has shown good antihypertensive α-blocking activity. This highlights the potential of using pyrazol-1-yl acetate derivatives in the development of new antihypertensive drugs (Abdel-Wahab et al., 2008).

Nitroimidazole and Glucosamine Conjugated Ligands

New ligands synthesized from pyrazole derivatives, specifically those conjugated with nitroimidazole and glucosamine, have shown promising results in forming copper(II) complexes with potential biological activity, indicating their application in medicinal chemistry for cancer treatment (Pellei et al., 2011).

Hydrogen-Bonded Architectures

Studies on the crystal structures of compounds derived from pyrazole derivatives, including methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, have provided insights into their potential applications in material science, particularly in designing new materials with specific supramolecular architectures (Portilla et al., 2007).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s , and they continue to be an area of active research.

Properties

IUPAC Name

methyl 2-(3-nitropyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-13-6(10)4-8-3-2-5(7-8)9(11)12/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASFSLMTFIFXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CC(=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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